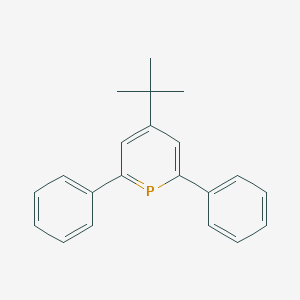

4-tert-Butyl-2,6-diphenylphosphinine

Description

4-tert-Butyl-2,6-diphenylphosphinine is a six-membered aromatic heterocyclic compound containing a phosphorus atom in its ring structure. The molecule features two phenyl groups at the 2- and 6-positions and a tert-butyl substituent at the 4-position. Phosphinines are phosphorus analogs of pyridines, with unique electronic properties due to the electron-deficient nature of the phosphorus center. This compound is of interest in coordination chemistry, catalysis, and materials science due to its ability to act as a π-accepting ligand, forming stable complexes with transition metals.

Properties

CAS No. |

17420-26-7 |

|---|---|

Molecular Formula |

C21H21P |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

4-tert-butyl-2,6-diphenylphosphinine |

InChI |

InChI=1S/C21H21P/c1-21(2,3)18-14-19(16-10-6-4-7-11-16)22-20(15-18)17-12-8-5-9-13-17/h4-15H,1-3H3 |

InChI Key |

ATCMPNFSIRZGFQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=PC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)C1=CC(=PC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Synonyms |

4-(1,1-Dimethylethyl)-2,6-diphenylphosphorin |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2,6-diphenylphosphinine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphorin ring to other phosphorus-containing compounds.

Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphorin derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-tert-Butyl-2,6-diphenylphosphinine is characterized by a phosphorus atom bonded to a five-membered ring containing nitrogen. This structure imparts distinctive electronic properties that are beneficial in various chemical reactions.

Catalytic Applications

a. Ligand in Transition Metal Catalysis

This compound serves as an effective ligand in transition metal-catalyzed reactions. It enhances the reactivity of metals such as palladium and nickel, facilitating various organic transformations:

| Reaction Type | Catalyst Used | Application |

|---|---|---|

| Carbocyanation of Alkynes | Nickel/Lewis acid | Synthesis of nitriles from alkynes |

| Hydrocarboxylation | Palladium | Conversion of acetylene to acrylic acid |

| Methoxycarbonylation | Palladium | Formation of esters from alkenes |

Case Study: In a study on nickel-catalyzed carbocyanation, this compound was found to significantly increase the yield of nitriles compared to traditional ligands, showcasing its efficiency as a ligand in catalytic systems .

Organic Synthesis

a. Synthesis of Phosphorus Compounds

The compound is utilized in the synthesis of various phosphorus-containing compounds, which are important in pharmaceuticals and agrochemicals. Its ability to stabilize reactive intermediates makes it valuable in synthetic pathways.

b. Reactivity Studies

Recent studies have demonstrated that this compound can participate in selenation reactions, where it acts as a phosphorus donor in the formation of phosphorus-selenium bonds. This application is critical for developing new materials with enhanced properties .

Material Science Applications

a. Stabilizers and Antioxidants

The compound has potential applications as a stabilizer or antioxidant in polymeric materials. Its ability to scavenge free radicals can enhance the stability and longevity of plastics and other materials exposed to oxidative environments.

b. Photovoltaic Materials

Research indicates that phosphinines can be incorporated into organic photovoltaic devices to improve charge transport properties. The unique electronic structure of this compound contributes to better performance metrics in solar cells .

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2,6-diphenylphosphinine involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals, influencing various chemical and biological pathways. The specific molecular targets and pathways depend on the context of its application, such as catalysis or drug development.

Comparison with Similar Compounds

Structural Analogs

4-(4-Fluorophenyl)-2,6-diphenylphosphinine

Key Differences :

- Substituent Effects : The fluorophenyl group at the 4-position introduces electron-withdrawing effects (due to fluorine), contrasting with the electron-donating tert-butyl group in the target compound. This significantly alters the electron density at the phosphorus center.

- Molecular Weight : The fluorophenyl derivative has a higher molecular weight (342.34 g/mol vs. ~304 g/mol for the tert-butyl variant) due to the heavier fluorine atom and additional aromatic carbons .

- Applications : Fluorinated phosphinines are often used in photoluminescent materials, while tert-butyl-substituted derivatives may excel in catalysis due to enhanced steric protection of metal centers.

Phenolic Derivatives (e.g., 4-sec-Butyl-2,6-di-tert-butylphenol)

Key Differences :

- Core Structure: Phenolic derivatives lack the aromatic phosphorus ring, instead featuring a hydroxyl group on a benzene ring. This results in distinct reactivity (e.g., antioxidant properties) compared to phosphinines.

- Substituent Branching: The sec-butyl group in phenolic derivatives introduces different steric and solubility profiles compared to the tert-butyl group in phosphinines .

Musk Compounds (e.g., Musk Xylene)

Key Differences :

- Functional Groups : Musk compounds like MX (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene) contain nitro groups and are used in fragrances, whereas phosphinines are tailored for electronic or catalytic applications.

- Stability : The tert-butyl group in both classes enhances thermal stability, but nitro groups in musk compounds pose environmental and toxicity concerns .

Electronic and Steric Effects

| Property | 4-tert-Butyl-2,6-diphenylphosphinine | 4-(4-Fluorophenyl)-2,6-diphenylphosphinine | Musk Xylene |

|---|---|---|---|

| Electron Density at P | High (tert-butyl donates electrons) | Low (fluorine withdraws electrons) | N/A (no phosphorus) |

| Steric Bulk | High (tert-butyl) | Moderate (fluorophenyl) | High (tert-butyl + nitro) |

| LogP | ~6.4 (estimated) | 6.43 (reported) | ~5.8 (hydrophobic nitro) |

Key Findings :

- The tert-butyl group in this compound increases steric hindrance, making it more effective in stabilizing low-coordination metal complexes compared to fluorophenyl analogs .

- Musk compounds demonstrate that nitro groups paired with tert-butyl substituents enhance volatility, a property less relevant to phosphinines, which prioritize electronic tuning .

Q & A

Q. Q1. What are the key synthetic pathways for 4-tert-Butyl-2,6-diphenylphosphinine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of phosphorus-containing precursors with tert-butyl and phenyl substituents. For example:

- Stepwise ligand assembly : Reacting tert-butylphosphine derivatives with aromatic halides under inert conditions (e.g., argon atmosphere) at 80–120°C.

- Catalytic optimization : Use of palladium catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency, with yields varying between 40–70% depending on solvent polarity (toluene vs. THF) .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product. Monitor purity via HPLC (see Q7 ).

Q. Q2. How can spectroscopic techniques (NMR, XRD) resolve structural ambiguities in phosphinine derivatives?

Methodological Answer:

- ¹H/³¹P NMR : Use deuterated chloroform (CDCl₃) to assign proton environments. For ³¹P NMR, chemical shifts between δ +10 to +30 ppm confirm phosphorus coordination .

- X-ray crystallography : Single-crystal XRD resolves steric effects from tert-butyl groups. Refinement software (e.g., SHELXL) models disorder in phenyl rings .

- Contradictions : Discrepancies in bond angles (e.g., P–C vs. C–C) may arise from crystallographic resolution limits; cross-validate with DFT calculations .

Advanced Research Questions

Q. Q3. What computational methods are optimal for predicting the reactivity of this compound in catalysis?

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets to model electron density and frontier molecular orbitals (HOMO/LUMO). Compare with experimental redox potentials .

- Reaction path sampling : Employ nudged elastic band (NEB) methods to identify transition states in ligand-substitution reactions .

- Machine learning : Train models on existing phosphinine reactivity datasets to predict regioselectivity in cross-coupling reactions .

Q. Q4. How do steric and electronic effects of the tert-butyl group impact ligand design for transition-metal complexes?

Methodological Answer:

- Steric maps : Generate Tolman cone angles (θ) to quantify tert-butyl hindrance. Compare with diphenylphosphine analogs (θ ≈ 160–170° vs. 145° for PPh₃) .

- Electronic effects : Cyclic voltammetry (CV) in acetonitrile reveals tert-butyl’s electron-donating effect (+ΔE₁/₂ shifts). Correlate with IR carbonyl stretching frequencies in metal-CO complexes .

Q. Q5. What experimental designs address contradictions in reported catalytic activities of phosphinine-metal complexes?

Methodological Answer:

- Factorial design : Test variables (temperature, solvent, ligand/metal ratio) using a 2³ factorial matrix to identify interactions (e.g., solvent polarity × temperature) .

- Error analysis : Apply Grubbs’ test to exclude outliers in turnover frequency (TOF) data. Use ANOVA to confirm significance of variables (p < 0.05) .

- Reproducibility : Standardize glovebox protocols (O₂/H₂O < 1 ppm) to minimize metal decomposition .

Q. Q6. How can degradation pathways of this compound under oxidative conditions be systematically studied?

Methodological Answer:

- Accelerated aging : Expose samples to H₂O₂ or O₃ in UV-irradiated chambers. Monitor via LC-MS for phosphine oxide byproducts .

- Kinetic modeling : Fit time-resolved degradation data to first-order rate equations. Compare activation energies (Eₐ) across solvents .

- In situ Raman : Track P–C bond cleavage at 600–700 cm⁻¹ .

Data Analysis and Validation

Q. Q7. What chromatographic methods ensure purity and stability of this compound during storage?

Methodological Answer:

Q. Q8. How should researchers validate computational predictions of phosphinine reactivity against experimental data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.